

2,6-Dimethylpiperazine: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 2,6-Dimethylpiperazine

Cat. No.: B042777

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylpiperazine has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique structural features, including a constrained cyclic diamine scaffold with tailored stereochemistry, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The presence of two nitrogen atoms allows for diverse chemical modifications, influencing solubility, basicity, and receptor interactions. The methyl groups at the 2 and 6 positions introduce steric constraints that can enhance binding affinity, improve metabolic stability, and control the conformational flexibility of the molecule. These attributes have led to the incorporation of the **2,6-dimethylpiperazine** moiety into a wide range of therapeutic agents, including those with anticancer, anticonvulsant, and anti-inflammatory activities. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed protocols for their synthesis and evaluation.

Applications in Drug Discovery

The **2,6-dimethylpiperazine** scaffold is a key component in the design of novel therapeutics targeting a variety of diseases. Its utility stems from its ability to serve as a central scaffold for the attachment of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Anticancer Agents: A significant application of **2,6-dimethylpiperazine** is in the development of anticancer drugs. Notably, it has been identified as a critical component of potent and selective allosteric inhibitors of carbamoyl phosphate synthetase 1 (CPS1), an enzyme implicated in the growth of certain cancers.[1][2] The stereochemistry of the **2,6-dimethylpiperazine** ring has been shown to be crucial for activity, with the (2R,6R) isomer demonstrating a significant enhancement in inhibitory potency.[1]

Anticonvulsant Agents: Derivatives of 2,6-diketopiperazine, a related scaffold, have shown promising anticonvulsant activity in various animal models of epilepsy.[3][4][5] While the precise mechanism of action for these specific derivatives is still under investigation, it is suggested to be distinct from the inhibition of voltage-dependent sodium channels, a common mechanism for many antiepileptic drugs.[3] The broader class of anticonvulsants often targets voltage-gated ion channels or enhances GABA-mediated inhibitory neurotransmission.[6][7]

Anti-inflammatory Agents: The piperazine scaffold, in general, is found in numerous anti-inflammatory compounds.[8][9] Derivatives incorporating this moiety have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[10][11] This dual inhibition can lead to a broader anti-inflammatory effect with a potentially improved side-effect profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Data Presentation

Table 1: In Vitro Activity of 2,6-Dimethylpiperazine Derivatives as CPS1 Inhibitors

Compound ID	R1 Group	R2 Group	Stereochemistry	CPS1 IC50 (μM)	Cellular Urea IC50 (μM)	Reference
6	4-methoxybenzoyl	4-methoxybenzoyl	Mixture	6.5	Not Reported	[1]
12 (H3B-374)	4-methoxybenzoyl	4-methoxybenzoyl	(2R,6R)	0.36	Not Reported	[1]
13	4-ethoxybenzoyl	4-methoxybenzoyl	(2R,6R)	0.18	Not Reported	[1]
25 (H3B-616)	1H-indol-5-ylcarbonyl	4-methoxybenzoyl	(2R,6R)	0.066	0.24	[1][2]
26	2-methyl-1H-indol-5-ylcarbonyl	4-methoxybenzoyl	(2R,6R)	0.11	1.0	[1]

Table 2: Biological Activity of Other Piperazine Derivatives

Compound Class	Target/Assay	Representative Compound	Activity (IC50/ED50)	Reference
Benzhydrylpiperazines	COX-2 Inhibition	Compound 9d	0.25 μ M	[10]
Benzhydrylpiperazines	5-LOX Inhibition	Compound 9d	7.87 μ M	[10]
Pyridylpiperazines	Urease Inhibition	Compound 5b	2.0 μ M	[12]
Pyrido[1,2-a]pyrazines	Anticonvulsant (6Hz test)	(4S,9aR)-6	ED50 comparable to Levetiracetam	[5]
Piperazine Amides	Anti-Trypanosoma cruzi	-	-	[13]
Novel Piperazine Derivatives	Anti-inflammatory (Nitrite Production)	PD-1	Inhibition up to 39.42% at 10 μ M	[14]
Novel Piperazine Derivatives	Anti-inflammatory (TNF- α Generation)	PD-1	Inhibition up to 56.97% at 10 μ M	[14]

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted 2,6-Dimethylpiperazine Derivatives

This protocol is a generalized procedure for the synthesis of symmetrical and unsymmetrical amides of **2,6-dimethylpiperazine**, based on the methods described for the synthesis of CPS1 inhibitors.[1]

Materials:

- (2R,6R)-**2,6-dimethylpiperazine** (or other desired stereoisomer)
- Carboxylic acid (R1-COOH and R2-COOH)
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Dry N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Mono-acylation (for unsymmetrical derivatives): a. Dissolve mono-Boc-protected **2,6-dimethylpiperazine** (1 equivalent) in dry DMF. b. Add the first carboxylic acid (R1-COOH, 1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents). c. Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC or LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel chromatography. g. Remove the Boc protecting group under standard acidic conditions (e.g., TFA in DCM).
- Second acylation (for unsymmetrical derivatives) or Bis-acylation (for symmetrical derivatives): a. Dissolve the deprotected mono-acylated piperazine (or unprotected **2,6-dimethylpiperazine** for symmetrical derivatives, 1 equivalent) in dry DMF. b. Add the second

carboxylic acid ($R_2\text{-COOH}$, 1.1 equivalents for mono-acylated, 2.2 equivalents for symmetrical) or the same carboxylic acid for symmetrical derivatives. c. Add HATU (1.2 equivalents for mono-acylated, 2.4 equivalents for symmetrical) and DIPEA (2.5 equivalents for mono-acylated, 5 equivalents for symmetrical). d. Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC or LC-MS. e. Work-up and purify the final product as described in steps 1d-1f.

Characterization: Confirm the structure and purity of the final compounds using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol 2: In Vitro CPS1 Inhibition Assay

This protocol is based on the biochemical assay used to evaluate the CPS1 inhibitors.[\[1\]](#)

Materials:

- Recombinant human CPS1 enzyme
- Assay buffer (e.g., 100 mM HEPES pH 7.5, 20 mM MgCl_2 , 20 mM KCl, 1 mM DTT)
- ATP
- Bicarbonate
- Ammonium chloride
- ADP-Glo™ Kinase Assay kit (Promega)
- Test compounds dissolved in DMSO
- 384-well plates

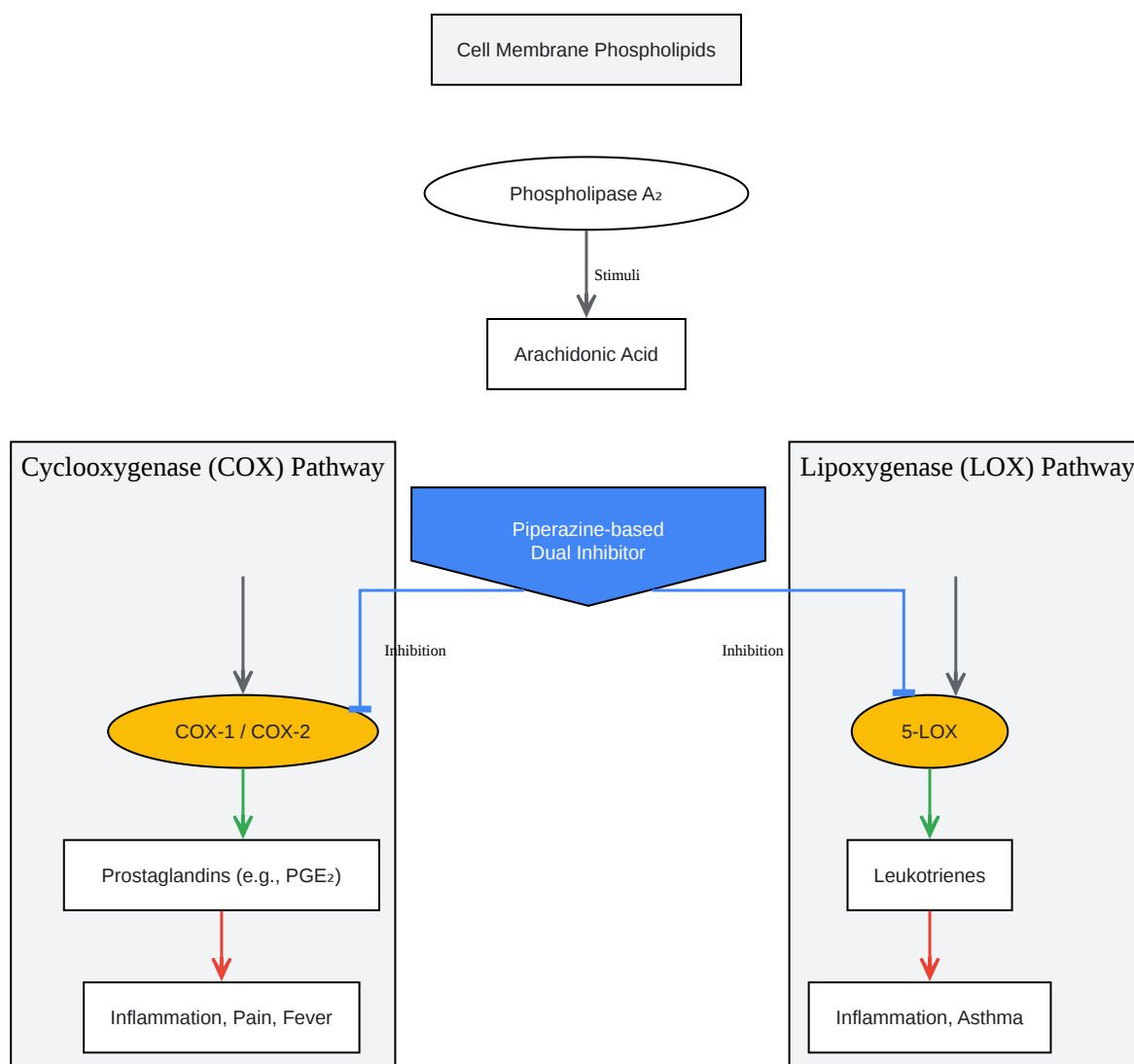
Procedure:

- Prepare a solution of CPS1 enzyme in the assay buffer.
- Add the test compound at various concentrations (typically a serial dilution) to the wells of a 384-well plate.

- Add the CPS1 enzyme solution to the wells containing the test compound and incubate for a specified period (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding a substrate mixture containing ATP, bicarbonate, and ammonium chloride.
- Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure the luminescence signal, which is proportional to the ADP concentration.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control.
- Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

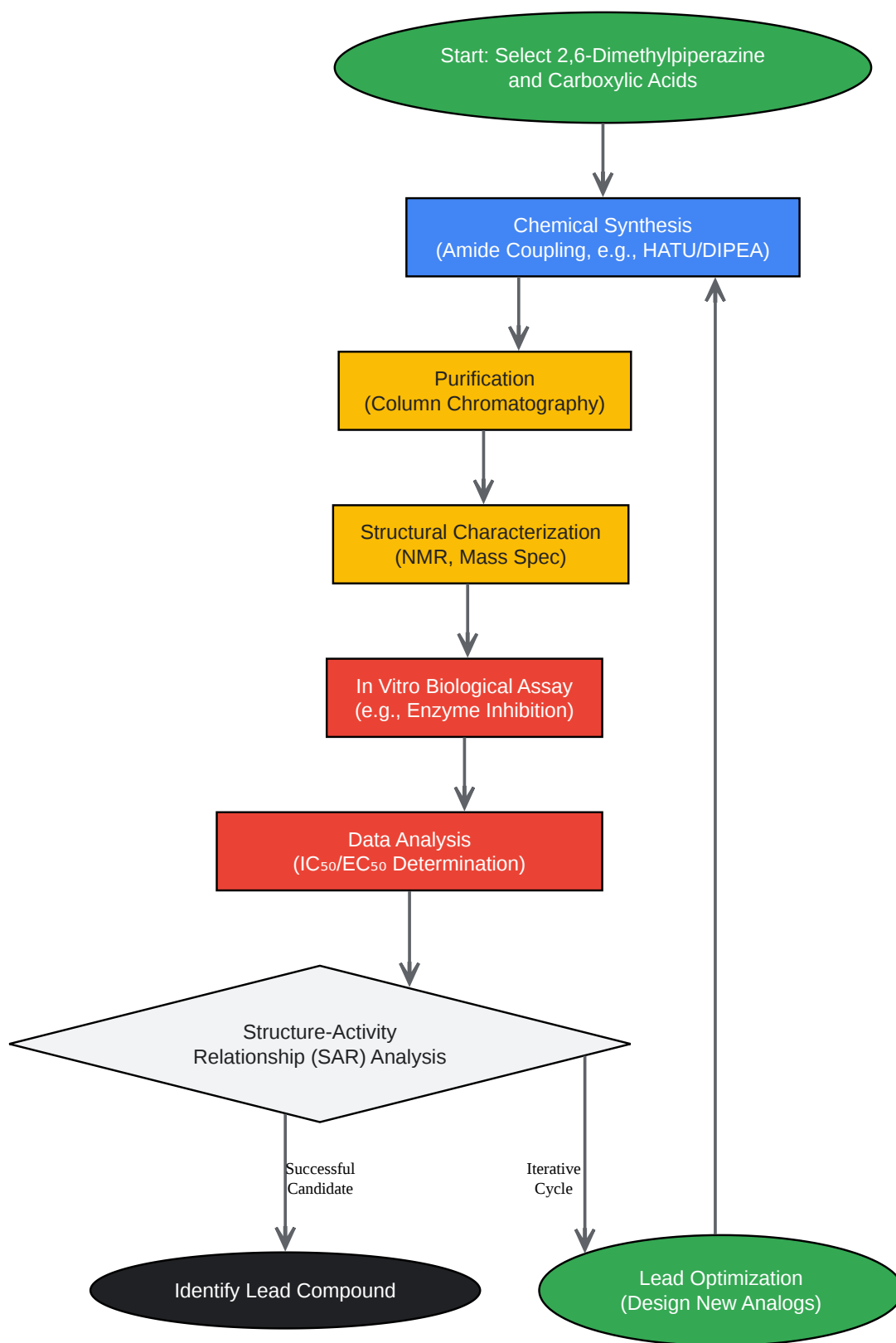
Mandatory Visualization

Caption: Allosteric inhibition of CPS1 by **2,6-dimethylpiperazine** derivatives.



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Caption: Dual inhibition of COX and LOX pathways by piperazine derivatives.



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